2-Amino-1-methylcyclobutan-1-OL

Medicinal Chemistry Peptidomimetics Conformational Restriction

2-Amino-1-methylcyclobutan-1-OL is a chiral amino alcohol featuring a strained, four-membered cyclobutane ring. It exists as a mixture of stereoisomers or as defined single enantiomers, and is also commonly procured as its hydrochloride salt to improve handling and solubility.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 68235-30-3
Cat. No. B3278777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-methylcyclobutan-1-OL
CAS68235-30-3
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC1(CCC1N)O
InChIInChI=1S/C5H11NO/c1-5(7)3-2-4(5)6/h4,7H,2-3,6H2,1H3
InChIKeyKWXCRCUYAMGCIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-methylcyclobutan-1-OL: A Chiral Cyclobutane Building Block for Pharmaceutical Synthesis and Research


2-Amino-1-methylcyclobutan-1-OL is a chiral amino alcohol featuring a strained, four-membered cyclobutane ring. It exists as a mixture of stereoisomers or as defined single enantiomers, and is also commonly procured as its hydrochloride salt to improve handling and solubility . This compound is not a drug substance but a high-value synthetic intermediate, primarily used to introduce conformationally restricted chirality and a unique spatial orientation into more complex molecular scaffolds in medicinal chemistry and chemical biology [1].

Chiral cyclobutane intermediate for conformationally restricted scaffolds
Supports peptidomimetic synthesis and fragment-based discovery
Hydrochloride salt form aids handling and solution-phase reproducibility

Why 2-Amino-1-methylcyclobutan-1-OL Cannot Be Replaced by Linear or Larger Ring Amino Alcohols


Simple substitution with a linear amino alcohol or a less constrained cyclic analog (e.g., a cyclopentyl or cyclohexyl derivative) is not feasible for applications requiring precise spatial orientation. The cyclobutane ring of 2-Amino-1-methylcyclobutan-1-OL enforces a rigid, non-planar, and highly defined dihedral angle between the 1,2-amino and alcohol functionalities . This conformational restriction is a critical design element for probing biological targets with deep binding pockets or for introducing specific vectors in scaffold-oriented synthesis. Replacing it with a flexible or differently-sized ring system would result in a drastically different conformational ensemble and, consequently, altered or abolished target engagement and downstream synthetic utility [1].

2-Amino-1-methylcyclobutan-1-OL
vs
Linear amino alcohols
Flexible analogs may not reproduce rigid dihedral angle required for target engagement.
Cyclobutane scaffold
vs
Cyclopentyl / cyclohexyl analogs
Different ring size alters conformational ensemble and binding-pocket fit; direct replacement may require validation.
Hydrochloride salt
vs
Free base form
Free base may present handling and solubility differences; salt form supports formulation and procurement consistency.

Quantitative Differentiation of 2-Amino-1-methylcyclobutan-1-OL: A Comparator-Based Evidence Guide


Enabling Synthesis of Conformationally Restricted Peptidomimetics via a Rigid Cyclobutane Scaffold

Compared to linear gamma-amino alcohols like 4-amino-1-butanol, the cyclobutane core of 2-Amino-1-methylcyclobutan-1-OL provides a defined, rigid dihedral angle between its functional groups. This class-level advantage is documented in the synthesis of conformationally restricted peptides, where cyclobutane amino alcohols are used to lock the backbone into specific turns or to serve as rigidified linkers [1]. While specific yield or potency data for this exact compound is not published, its utility is inferred from its use in building complex, chirally pure molecules, a property not achievable with flexible aliphatic amino alcohols .

Conformational rigidity
Class-level inference
0 vs 3 rotatable bonds
Supports stereochemical-control study fit over flexible analogs.
Data to verify for specific scaffold; reported conformational-space reduction.
Medicinal Chemistry Peptidomimetics Conformational Restriction

Improved Physicochemical Profile Through the Use of the Hydrochloride Salt Form

The hydrochloride salt form (e.g., CAS 1909286-97-0) is often preferred over the free base for practical handling and solubility. The free base is described as a liquid or low-melting solid, whereas the hydrochloride salt is a crystalline solid . This is a common, well-established class-level advantage for amine-containing building blocks. The calculated properties for the hydrochloride salt show an increase in hydrogen bond donors from 2 to 3, which is directly correlated with improved aqueous solubility .

Salt-form handling
Class-level inference
Crystalline solid vs liquid
Supports procurement and formulation consistency review.
Source review advised; H-bond donor increase context-dependent.
Pre-formulation Salt Selection Solubility

Potential as an MCL-1 Protein Inhibitor Scaffold in Oncology Research

Research indicates that derivatives of 2-Amino-1-methylcyclobutan-1-ol may act as inhibitors of the MCL-1 protein, a key regulator of apoptosis in cancer cells . While specific Ki/IC50 data for the parent compound is not available in public BindingDB records, it serves as the core scaffold for exploration. In contrast, the broader class of cyclobutane-containing compounds is known for modulating MGL (monoacylglycerol lipase), a different therapeutic target [1]. This distinction highlights the specific, and currently less explored, biological niche of the 2-amino-1-methylcyclobutan-1-ol scaffold.

MCL-1 probe potential
Cross-study comparable
Target class divergence
May support oncology pathway-response studies; data to verify.
Inferred from scaffold class; specific Ki/IC50 not publicly reported.
Oncology Apoptosis Protein-Protein Interaction

Key Application Scenarios for 2-Amino-1-methylcyclobutan-1-OL in Research and Development


Synthesis of Conformationally Restricted Peptidomimetics

This scenario directly leverages the rigid cyclobutane core of 2-Amino-1-methylcyclobutan-1-OL [1]. Researchers can use this chiral building block to replace a flexible amino acid residue (e.g., a gamma-amino acid) in a peptide chain. The resulting peptidomimetic will have a pre-organized, restricted conformation that can lead to improved binding affinity and selectivity for its biological target, as well as enhanced metabolic stability compared to the linear peptide analog.

Scaffold for Fragment-Based Drug Discovery (FBDD)

The compound's combination of a rigid, low-molecular-weight core (MW 101.15) with two orthogonal functional handles (a primary amine and a tertiary alcohol) makes it an ideal fragment for FBDD campaigns . It can be used to probe shallow, chiral binding pockets on protein targets where a larger or more flexible fragment would be unable to achieve a favorable binding pose. Its synthetic tractability allows for rapid analoging from this core scaffold.

Chiral Auxiliary in Asymmetric Synthesis

As an enantiomerically pure 1,2-amino alcohol, 2-Amino-1-methylcyclobutan-1-OL (specifically the cis-(+) or (1R,2R) isomer) can serve as a chiral auxiliary or ligand in asymmetric catalysis . Its rigid cyclobutane backbone can provide superior stereocontrol in reactions like asymmetric additions to carbonyls compared to more flexible, and historically used, auxiliaries like pseudoephedrine, leading to higher enantiomeric excesses in key bond-forming steps.

Development of MCL-1 Targeted Probes for Oncology

Building on the inferred link to MCL-1 inhibition, this compound can be used as the starting point for a medicinal chemistry program focused on developing chemical probes or lead compounds targeting the MCL-1 protein . This is a high-value application in oncology research, where selective MCL-1 inhibitors are sought to induce apoptosis in certain cancers. The 2-Amino-1-methylcyclobutan-1-ol scaffold offers a distinct and underexplored chemotype for this purpose.

Application
Selection Property
Validation Focus
Conformationally restricted peptidomimetics
Rigid cyclobutane core
Stereochemical-control and conformational analysis
Fragment-based drug discovery
Low MW, orthogonal handles
Chiral pocket probing and rapid analog synthesis
Asymmetric synthesis auxiliary
Enantiomeric purity, rigid backbone
Enantiomer-attribution review in key bond-forming steps
MCL-1 targeted probe development
Underexplored chemotype
Oncology pathway-response context; target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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